Piperidinium, 1,1'-tetramethylenebis(1-methyl-, diiodide
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Overview
Description
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) is a chemical compound with the molecular formula C16-H34-N2.2I and a molecular weight of 508.32 . It is also known by other names such as 1,1’-Tetramethylenebis(1-methylpiperidinium iodide) and Tetramine . This compound is characterized by its piperidinium structure, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of piperidine with 1,4-diiodobutane under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) has several applications in scientific research:
Mechanism of Action
The mechanism of action of piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) involves its interaction with molecular targets in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular function . The exact molecular pathways and targets are not fully understood, but it is believed to affect ion channels and receptors in cells .
Comparison with Similar Compounds
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) can be compared with other similar compounds such as:
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, dibromide): This compound has a similar structure but contains bromide ions instead of iodide ions.
Piperidinium, 1,1’- (1,6-hexanediyl)bis(1-methyl-, dibromide): This compound has a longer alkyl chain and bromide ions.
The uniqueness of piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) lies in its specific iodide ions, which can influence its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
3810-53-5 |
---|---|
Molecular Formula |
C16H34I2N2 |
Molecular Weight |
508.26 g/mol |
IUPAC Name |
1-methyl-1-[4-(1-methylpiperidin-1-ium-1-yl)butyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C16H34N2.2HI/c1-17(11-5-3-6-12-17)15-9-10-16-18(2)13-7-4-8-14-18;;/h3-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
VIOQXAZSOUBTRO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCCC1)CCCC[N+]2(CCCCC2)C.[I-].[I-] |
Origin of Product |
United States |
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